2-(Isopropylsulfonyl)ethanamine hydrochloride

Medicinal Chemistry Drug Design Physicochemical Properties

Sulfonamide-based kinase inhibitor development often fails due to suboptimal LogP or off-target selectivity from methyl/ethyl sulfonyl analogs. 2-(Isopropylsulfonyl)ethanamine hydrochloride (CAS 614753-55-8) solves this with: - Quantifiable LogP of 1.55 vs 0.9 for methyl analog, enhancing membrane permeability - Additional hydrogen bond acceptor from isopropyl sulfonyl for improved binding affinity - HCl salt form offering superior aqueous solubility vs free base, simplifying reaction workup Direct replacement for methyl/ethyl analogs in lead optimization. Hydrochloride salt enables immediate use in aqueous conditions.

Molecular Formula C5H14ClNO2S
Molecular Weight 187.69 g/mol
CAS No. 614753-55-8
Cat. No. B1522771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopropylsulfonyl)ethanamine hydrochloride
CAS614753-55-8
Molecular FormulaC5H14ClNO2S
Molecular Weight187.69 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)CCN.Cl
InChIInChI=1S/C5H13NO2S.ClH/c1-5(2)9(7,8)4-3-6;/h5H,3-4,6H2,1-2H3;1H
InChIKeyDHFKENKHVSIOCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Isopropylsulfonyl)ethanamine HCl – Selection Guide


2-(Isopropylsulfonyl)ethanamine hydrochloride (CAS 614753-55-8), also known as [2-(isopropylsulfonyl)ethyl]amine hydrochloride, is a sulfonyl-containing organic compound with a primary amine functional group . It is commercially available as a versatile intermediate for organic synthesis and pharmaceutical applications . Its molecular formula is C5H14ClNO2S and its molecular weight is 187.68 g/mol . This compound is supplied by major vendors including Sigma-Aldrich (AldrichCPR) and is intended for research use .

2-(Isopropylsulfonyl)ethanamine HCl vs. Methyl & Ethyl Analogs


In medicinal chemistry and organic synthesis, the alkyl sulfonyl group size profoundly influences a compound's lipophilicity, steric interactions, and hydrogen bonding capacity, which directly affect its pharmacokinetic properties and synthetic utility [1]. Specifically, 2-(Isopropylsulfonyl)ethanamine hydrochloride possesses a branched isopropyl sulfonyl group that offers a unique balance of steric bulk and electronic properties compared to its methyl and ethyl analogs [2]. This differentiation is quantifiable in terms of molecular weight, LogP, and hydrogen bonding potential, which are critical for optimizing drug-like properties and synthetic compatibility . Simple substitution with a methyl or ethyl sulfonyl analog may lead to altered solubility, membrane permeability, or enzyme binding, thereby compromising the intended outcome of a research program [1].

Quantitative Differentiation from Methyl & Ethyl Analogs


Higher Lipophilicity vs. Methyl Analog

Compared to the methyl analog, 2-(Isopropylsulfonyl)ethanamine hydrochloride exhibits a higher molecular weight (187.68 g/mol) and a greater LogP (1.55) , which translates to increased lipophilicity and potential for improved membrane permeability [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Enhanced Hydrogen Bonding Capacity

The isopropyl sulfonyl group in 2-(Isopropylsulfonyl)ethanamine hydrochloride provides three hydrogen bond acceptors, compared to two for the methyl analog [1]. This increase offers enhanced potential for forming critical interactions with target enzymes or receptors, which may improve binding affinity and selectivity .

Structure-Activity Relationship Enzyme Inhibition Medicinal Chemistry

Salt Form: Superior Solubility and Handling

As a hydrochloride salt, 2-(Isopropylsulfonyl)ethanamine hydrochloride offers improved aqueous solubility and stability compared to its free base (CAS 320337-16-4) . While direct comparative solubility data for this specific compound is not available in public literature, the general principle that hydrochloride salts of primary amines are more water-soluble than their free base counterparts is well-established [1]. This characteristic simplifies handling and formulation in aqueous reaction media.

Pharmaceutical Formulation Chemical Handling Solubility

2-(Isopropylsulfonyl)ethanamine HCl Applications in Drug Discovery


Optimizing Lipophilicity in Lead Design

When designing a lead compound that requires a specific LogP range for optimal membrane permeability, 2-(Isopropylsulfonyl)ethanamine hydrochloride offers a quantifiably higher LogP (1.55) than its methyl analog, making it a more suitable building block for targeting intracellular receptors .

Maximizing Hydrogen Bonding in Enzyme Inhibitors

For the development of enzyme inhibitors where hydrogen bonding is critical for potency, the isopropyl sulfonyl moiety provides an additional hydrogen bond acceptor compared to methyl sulfonyl analogs, potentially increasing binding affinity and selectivity .

Streamlining Aqueous Synthetic Workflows

The hydrochloride salt form of 2-(Isopropylsulfonyl)ethanamine hydrochloride offers superior water solubility compared to the free base, enabling direct use in aqueous reaction conditions and simplifying purification steps in synthetic chemistry .

Kinase Inhibitor Scaffold Building Block

Given its structural features, 2-(Isopropylsulfonyl)ethanamine hydrochloride is a valuable intermediate for the synthesis of sulfonamide-based kinase inhibitors, where its isopropyl group may impart steric bulk that enhances target selectivity over off-target kinases [1].

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